4',5'-Difluoro-3'-n-propoxypropiophenone
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Overview
Description
4’,5’-Difluoro-3’-n-propoxypropiophenone is an organic compound with the molecular formula C12H14F2O2 It is a derivative of propiophenone, characterized by the presence of two fluorine atoms and a propoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Difluoro-3’-n-propoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4’,5’-difluoroacetophenone and n-propyl bromide.
Reaction Conditions: The key step involves the alkylation of 4’,5’-difluoroacetophenone with n-propyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 4’,5’-Difluoro-3’-n-propoxypropiophenone.
Industrial Production Methods
Industrial production methods for 4’,5’-Difluoro-3’-n-propoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4’,5’-Difluoro-3’-n-propoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4’,5’-Difluoro-3’-n-propoxypropiophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’,5’-Difluoro-3’-n-propoxypropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The propoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4’,5’-Difluoroacetophenone: Lacks the propoxy group, making it less lipophilic.
3’-n-Propoxypropiophenone: Lacks the fluorine atoms, affecting its reactivity and binding properties.
4’-Fluoro-3’-n-propoxypropiophenone: Contains only one fluorine atom, resulting in different electronic and steric effects.
Uniqueness
4’,5’-Difluoro-3’-n-propoxypropiophenone is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(3,4-difluoro-5-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-3-5-16-11-7-8(10(15)4-2)6-9(13)12(11)14/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVPMXCRKGZGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C(=O)CC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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